N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 921575-16-8) is a heterocyclic molecule featuring a pyrazolo[4,3-c]pyridine core fused with a 2,3-dihydro-1,4-benzodioxin moiety. Key structural and physicochemical properties include:
- Molecular formula: C₂₂H₁₈N₄O₄
- Molecular weight: 402.4 g/mol
- SMILES notation: Cn1cc(C(=O)Nc2ccc3c(c2)OCCO3)c2nn(-c3ccccc3)c(=O)c-2c1 .
The pyrazolo-pyridine scaffold is notable for its planar aromatic system, which may enhance binding to biological targets.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-2-10-27-14-18(23(29)25-16-8-9-20-21(13-16)32-12-11-31-20)22-19(15-27)24(30)28(26-22)17-6-4-3-5-7-17/h3-9,13-15H,2,10-12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQRUMFTSDRFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved by the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Pyrazolopyridine Core Construction: The pyrazolopyridine core is constructed through a series of condensation reactions involving hydrazine derivatives and β-ketoesters.
Coupling Reactions: The final step involves coupling the benzodioxin ring with the pyrazolopyridine core. This is typically done using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurological disorders.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodioxin-Containing Compounds
(a) PHA-568487 (N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide fumarate)
- Structure : Shares the 2,3-dihydro-1,4-benzodioxin group but replaces the pyrazolo-pyridine core with an azabicyclo[2.2.2]octane system.
- Activity : α7 nicotinic acetylcholine receptor (nAChR) agonist investigated for schizophrenia. Discontinued after Phase I trials due to adverse effects .
- Comparison : The absence of the pyrazolo-pyridine system in PHA-568487 may reduce off-target interactions but also limits structural diversity for receptor specificity.
(b) AMG 9810 ((2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide)
- Structure : Features a benzodioxin-linked α,β-unsaturated carbonyl group.
- Activity : TRPV1 antagonist with analgesic properties. Solubility challenges due to the hydrophobic tert-butyl group .
- Comparison : The carboxamide linkage in the target compound may improve solubility compared to AMG 9810’s propenamide chain.
(c) Sulfonamide Derivatives (e.g., 5c and 5e from )
- Structure : N-(3-phenylpropyl)- and N-(4-chlorobenzyl)-substituted sulfonamides with benzodioxin.
- Activity : Moderate lipoxygenase inhibitors (IC₅₀ values in micromolar range).
Pyrazolo-Pyridine and Related Heterocycles
(a) Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Structure : Imidazo[1,2-a]pyridine core with ester and nitrophenyl groups.
- Comparison : The target compound’s pyrazolo[4,3-c]pyridine system is more electron-deficient, which may influence redox properties or binding to enzymatic targets .
(b) CP-810123 (4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane)
Patent-Derived Analogs ()
The compound 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide shares the benzodioxin moiety but incorporates an indazole and tetrahydofuran group.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to the pyrazolo[4,3-c]pyridine class, which has been associated with various pharmacological properties including anti-inflammatory and antitumor activities. This article explores the biological activity of this compound through synthesis methods, biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a pyrazolo[4,3-c]pyridine core substituted with a benzodioxin moiety. The presence of these functional groups is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N3O4S |
| Molecular Weight | 465.57 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Recent advancements in synthetic methodologies have improved yields and purity of the compound.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds within the pyrazolo[4,3-c]pyridine class. For instance, a study demonstrated that derivatives exhibited significant activity against Mycobacterium tuberculosis (M. tuberculosis) with minimum inhibitory concentrations (MIC) in the low micromolar range. The mechanism was linked to inhibition of specific metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory assays. In vitro studies indicated that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Antitumor Activity
In cancer research contexts, derivatives of pyrazolo[4,3-c]pyridine have been investigated for their ability to inhibit tumor cell proliferation. The compound's activity against various cancer cell lines was assessed using MTT assays, revealing IC50 values indicating effective cytotoxicity .
Case Studies
- Study on M. tuberculosis : A combinatorial library of pyrazolo[4,3-c]pyridines was synthesized and screened against M. tuberculosis H37Rv strain. The study identified several potent compounds with structural modifications leading to enhanced activity .
- Anti-inflammatory Mechanism : In a controlled laboratory setting, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propyl-pyrazolo derivatives were tested for their effects on cytokine release from LPS-stimulated macrophages. Results indicated a significant reduction in TNF-alpha production compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
